molecular formula C26H34N2O2S2 B4964217 2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone

2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone

Cat. No.: B4964217
M. Wt: 470.7 g/mol
InChI Key: SEPDROZEOUQYAB-UHFFFAOYSA-N
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Description

“2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” is a complex organic compound characterized by the presence of multiple functional groups, including sulfanyl and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylphenyl derivatives and piperazine. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the sulfanyl groups.

    Acylation: reactions to attach the acetyl groups to the piperazine ring.

    Purification: steps such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Catalysis: to enhance reaction rates.

    Continuous flow reactors: for large-scale production.

    Green chemistry principles: to reduce waste and use safer solvents.

Chemical Reactions Analysis

Types of Reactions

“2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Sulfoxides and sulfones: from oxidation.

    Alcohols: from reduction.

    Substituted aromatic compounds: from electrophilic substitution.

Scientific Research Applications

Chemistry

    Building block: in organic synthesis for the preparation of more complex molecules.

    Ligand: in coordination chemistry for the synthesis of metal complexes.

Biology

    Potential drug candidate: due to its structural features that may interact with biological targets.

    Probe: for studying biological pathways involving sulfanyl and piperazinyl groups.

Medicine

    Pharmacophore: in the design of new therapeutic agents.

    Diagnostic tool: in imaging studies if labeled with radioactive isotopes.

Industry

    Intermediate: in the production of specialty chemicals.

    Additive: in materials science for modifying the properties of polymers.

Mechanism of Action

The mechanism of action of “2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” would depend on its specific application. In a biological context, it might interact with:

    Enzymes: by binding to active sites and inhibiting their activity.

    Receptors: by mimicking or blocking natural ligands.

    Cell membranes: by altering their permeability or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(3,5-Dimethylphenyl)methylsulfanyl]ethanone: Lacks the piperazinyl group.

    1-[4-[2-[(3,5-Dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone: Lacks one of the sulfanyl groups.

Uniqueness

  • The presence of both sulfanyl and piperazinyl groups in “2-[(3,5-Dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone” provides unique chemical reactivity and potential biological activity.
  • The compound’s structure allows for multiple points of functionalization, making it versatile for various applications.

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-1-[4-[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O2S2/c1-19-9-20(2)12-23(11-19)15-31-17-25(29)27-5-7-28(8-6-27)26(30)18-32-16-24-13-21(3)10-22(4)14-24/h9-14H,5-8,15-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPDROZEOUQYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)N2CCN(CC2)C(=O)CSCC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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